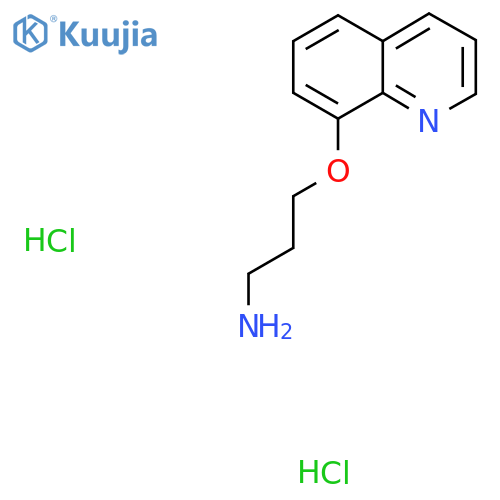

Cas no 1258649-86-3 (3-(quinolin-8-yloxy)propan-1-amine dihydrochloride)

1258649-86-3 structure

商品名:3-(quinolin-8-yloxy)propan-1-amine dihydrochloride

CAS番号:1258649-86-3

MF:C12H16Cl2N2O

メガワット:275.174241065979

CID:4582909

3-(quinolin-8-yloxy)propan-1-amine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 8-(3-aminopropoxy)quinoline dihydrochloride

- 3-quinolin-8-yloxypropan-1-amine;dihydrochloride

- 3-(quinolin-8-yloxy)propan-1-amine dihydrochloride

- Z1222278668

-

- インチ: 1S/C12H14N2O.2ClH/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11;;/h1-2,4-6,8H,3,7,9,13H2;2*1H

- InChIKey: VSRJOLFYZVBUNM-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.O(C1=CC=CC2=CC=CN=C12)CCCN

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 187

- トポロジー分子極性表面積: 48.1

じっけんとくせい

- ゆうかいてん: 249-251 °CEnamineEN300-69249

3-(quinolin-8-yloxy)propan-1-amine dihydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(quinolin-8-yloxy)propan-1-amine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-69249-0.1g |

3-(quinolin-8-yloxy)propan-1-amine dihydrochloride |

1258649-86-3 | 95% | 0.1g |

$113.0 | 2023-02-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17545-1-10G |

3-(quinolin-8-yloxy)propan-1-amine dihydrochloride |

1258649-86-3 | 95% | 10g |

¥ 6,692.00 | 2023-04-04 | |

| Enamine | EN300-69249-1.0g |

3-(quinolin-8-yloxy)propan-1-amine dihydrochloride |

1258649-86-3 | 95% | 1.0g |

$414.0 | 2023-02-13 | |

| TRC | A629823-50mg |

8-(3-aminopropoxy)quinoline dihydrochloride |

1258649-86-3 | 50mg |

$ 70.00 | 2022-06-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17545-1-1G |

3-(quinolin-8-yloxy)propan-1-amine dihydrochloride |

1258649-86-3 | 95% | 1g |

¥ 1,471.00 | 2023-04-04 | |

| Enamine | EN300-69249-2.5g |

3-(quinolin-8-yloxy)propan-1-amine dihydrochloride |

1258649-86-3 | 95% | 2.5g |

$810.0 | 2023-02-13 | |

| 1PlusChem | 1P01AB6F-1g |

8-(3-aminopropoxy)quinoline dihydrochloride |

1258649-86-3 | 95% | 1g |

$495.00 | 2025-03-19 | |

| 1PlusChem | 1P01AB6F-10g |

8-(3-aminopropoxy)quinoline dihydrochloride |

1258649-86-3 | 95% | 10g |

$2260.00 | 2024-07-09 | |

| A2B Chem LLC | AV59863-250mg |

8-(3-aminopropoxy)quinoline dihydrochloride |

1258649-86-3 | 95% | 250mg |

$206.00 | 2024-04-20 | |

| Aaron | AR01ABER-500mg |

8-(3-aminopropoxy)quinoline dihydrochloride |

1258649-86-3 | 95% | 500mg |

$452.00 | 2025-02-09 |

3-(quinolin-8-yloxy)propan-1-amine dihydrochloride 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

1258649-86-3 (3-(quinolin-8-yloxy)propan-1-amine dihydrochloride) 関連製品

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 152840-81-8(Valine-1-13C (9CI))

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1258649-86-3)3-(quinolin-8-yloxy)propan-1-amine dihydrochloride

清らかである:99%

はかる:1g

価格 ($):342.0